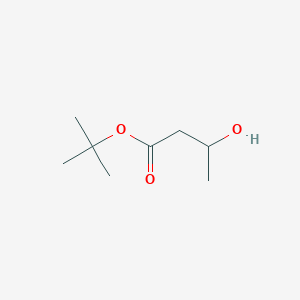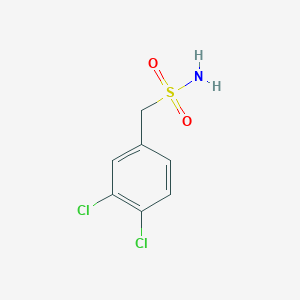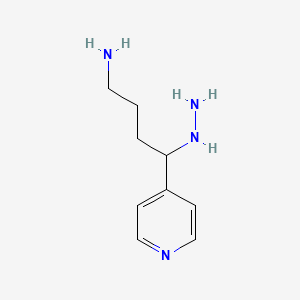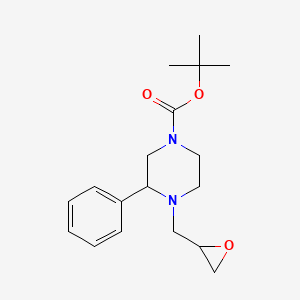
2-(Hydroxymethyl)-4-methyl-6-nitrophenol
Vue d'ensemble
Description
Compounds like “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” belong to a class of organic compounds known as phenols, which are characterized by a hydroxyl group (-OH) attached to a carbon atom within an aromatic ring . The “2-(Hydroxymethyl)” and “4-methyl” parts refer to the positions of the hydroxymethyl and methyl groups on the phenol ring .
Molecular Structure Analysis
The molecular structure of such a compound would likely be determined using techniques like X-ray crystallography or NMR spectroscopy . These techniques can provide detailed information about the arrangement of atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving phenolic compounds can be quite diverse, depending on the specific substituents present on the phenol ring . Common reactions include oxidation, reduction, and various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” would depend on its specific structure. Properties such as melting point, boiling point, solubility, and reactivity can be predicted based on the functional groups present in the molecule .Applications De Recherche Scientifique
1. Metalloenzyme Models and Micellar Effects
Research by Tagaki et al. (1991) focused on the activation of hydroxyl groups in related compounds (N-methyl/dodecyl-2-(hydroxymethyl)imidazole ligands) by complexation with Cu2+. This study is relevant for understanding the chemical behavior of similar compounds, including 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, in the context of metalloenzyme models.
2. Hydroxylation in Cytochrome P-450 Isozyme
Research led by Koop (1986) explored the hydroxylation of p-nitrophenol, a compound structurally related to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol. This study's insights into the enzymatic pathways involved in hydroxylation reactions can inform research on similar compounds' metabolic pathways.
3. Electrochemical Detection of Environmental Pollutants
In 2020, Adeosun et al. reported on the electrochemical polymerization of methyl red for detecting 2-nitrophenol. This study's methodology could be applied to detect 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, given its structural similarity, thus aiding in environmental monitoring.
4. P-Nitrophenol Degradation by Bacteria
The study by Kitagawa et al. (2004) identified a gene cluster in Rhodococcus opacus responsible for degrading p-nitrophenol. This research is significant for understanding the biodegradation of nitrophenol derivatives, potentially including 2-(Hydroxymethyl)-4-methyl-6-nitrophenol.
5. Nitration Mechanism of Phenolic Compounds
Research by Coombes et al. (1994) on the nitration of phenol and 4-methylphenol offers insights into the chemical processes that might similarly affect 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, shedding light on its reactivity and potential transformations.
6. Fluorescence Probing
Hou Xuan (2012) synthesized a compound from 2-methyl-6-nitroaniline, related to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, for Co2+ fluorescence quenching. This research, detailed in Fine Chemical Intermediates, could inform the development of similar fluorescence-based sensors using 2-(Hydroxymethyl)-4-methyl-6-nitrophenol.
7. Superoxide Radical in Nonenzymatic Hydroxylation
In a study by Goscin and Fridovich (1972), the role of superoxide radical in the nonenzymatic hydroxylation of compounds like 4-nitrophenol was examined. This research could provide a basis for understanding similar reactions in 2-(Hydroxymethyl)-4-methyl-6-nitrophenol.
8. Photocatalytic Degradation Studies
The degradation pathways of nitrophenols, closely related to 2-(Hydroxymethyl)-4-methyl-6-nitrophenol, were studied in Paola et al.'s (2003) research. This offers valuable insights into potential photocatalytic degradation mechanisms for 2-(Hydroxymethyl)-4-methyl-6-nitrophenol.
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for research on a specific compound would depend on its potential applications. For example, if “2-(Hydroxymethyl)-4-methyl-6-nitrophenol” has potential uses in medicine, materials science, or other fields, future research might focus on optimizing its synthesis, studying its properties, or exploring its applications .
Propriétés
IUPAC Name |
2-(hydroxymethyl)-4-methyl-6-nitrophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-5-2-6(4-10)8(11)7(3-5)9(12)13/h2-3,10-11H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEKVEMUJBHBLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90529295 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91084-83-2 | |
| Record name | 2-(Hydroxymethyl)-4-methyl-6-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90529295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4-chlorophenyl)-1-[4-[(4-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B3058610.png)
![2-[(2-Naphthylsulfonyl)amino]-3-phenylpropanoic acid](/img/structure/B3058612.png)





![2-(3,3-Dimethyl-but-1-ynyl)-[1,3]dioxolane](/img/structure/B3058620.png)
